1,1-Bis(dimethylamino)-2,2,2-trifluoroethane
Overview
Description
Synthesis Analysis
The facile synthesis of trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones from 1,1-bis(dimethylamino)-2,2,2-trifluoroethane highlights its role as a new CF3CHO synthetic equivalent. It reacts with ketones under catalysis by 36% aqueous HCl or with silyl enol ethers in the presence of ZnI2 catalyst, demonstrating moderate to good yields and showcasing its utility in organic synthesis (Xu & Dolbier, 1998).
Molecular Structure Analysis
Although direct studies on the molecular structure of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane are scarce, related compounds such as 1,8-bis(dimethylamino)naphthalene tetrafluoroborate have been analyzed. These studies reveal significant insights into the steric effects and intramolecular interactions that might be present in related compounds, offering a glimpse into the structural dynamics of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane as well (Woźniak et al., 1990).
Chemical Reactions and Properties
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane participates in Lewis acid-catalyzed deamination reactions, generating carbocations that undergo electrophilic reactions with alkynes and alkenes. This process forms trifluoromethylated alkynylamines, homoallylic amines, and other products, demonstrating the compound's versatility and reactivity in synthesizing fluorinated compounds (Xu & Dolbier, 2000).
Scientific Research Applications
Synthesis of Trifluoromethyl Carbinols and Ketones : This compound is an effective synthetic building block, used as a replacement for trifluoroacetaldehyde in condensation reactions with ketones. It has been utilized to obtain trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones (Xu & Dolbier, 1998).
Synthesis of Trifluoromethylated Amines : The compound, catalyzed by ZnI2, generates carbocations that undergo electrophilic reactions, forming various trifluoromethylated compounds, including alkynylamines, homoallylic amines, and cyanoamines (Xu & Dolbier, 2000).
Preparation of Difluoroalkyl Molecules : It serves as a diverse and effective building block for creating various fluorinated compounds, especially in acylation reactions and condensation with acidic α-hydrogen carbon compounds (Xu, López & Dolbier, 2020).
Development of Fluorinated Polyimides : This compound was used to synthesize novel fluorinated polyimides with high solubility, transparency, and low dielectric constants, useful in electronic materials (Chung, Tzu & Hsiao, 2006).
Cobalt/Diamine-Catalyzed Reactions : It's involved in the cobalt/diamine-catalyzed difluoroethylation and trifluoroethylation of aryl Grignard reagents, useful in organic synthesis (Ohtsuka & Yamakawa, 2016).
Synthesis of Electron Acceptors : It played a role in synthesizing novel electron acceptors for potential use in electronic applications (Iwatsuki, Kubo & Iwase, 1993).
properties
IUPAC Name |
2,2,2-trifluoro-1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-10(2)5(11(3)4)6(7,8)9/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYYBBPQARKMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373499 | |
Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~-tetramethylethane-1,1-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane | |
CAS RN |
188429-64-3 | |
Record name | 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~-tetramethylethane-1,1-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 188429-64-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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